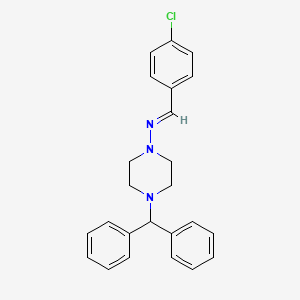
(4-Benzhydryl-piperazin-1-YL)-(4-chloro-benzylidene)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzhydryl-piperazin-1-YL)-(4-chloro-benzylidene)-amine is a chemical compound with the molecular formula C24H24ClN3 and a molecular weight of 389.932 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with benzhydryl and 4-chloro-benzylidene groups. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of (4-Benzhydryl-piperazin-1-YL)-(4-chloro-benzylidene)-amine typically involves the reaction of benzhydryl-piperazine with 4-chloro-benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
(4-Benzhydryl-piperazin-1-YL)-(4-chloro-benzylidene)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives of the compound.
Applications De Recherche Scientifique
(4-Benzhydryl-piperazin-1-YL)-(4-chloro-benzylidene)-amine is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mécanisme D'action
The mechanism of action of (4-Benzhydryl-piperazin-1-YL)-(4-chloro-benzylidene)-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
(4-Benzhydryl-piperazin-1-YL)-(4-chloro-benzylidene)-amine can be compared with other similar compounds, such as:
- (4-Benzyl-piperazin-1-YL)-(3-chloro-benzylidene)-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-methyl-benzylidene)-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2,3-dichloro-benzylidene)-amine These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications .
Propriétés
Formule moléculaire |
C24H24ClN3 |
|---|---|
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C24H24ClN3/c25-23-13-11-20(12-14-23)19-26-28-17-15-27(16-18-28)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,24H,15-18H2/b26-19+ |
Clé InChI |
QDHDTIGTKFHBOD-LGUFXXKBSA-N |
SMILES isomérique |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


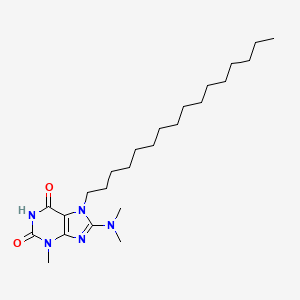
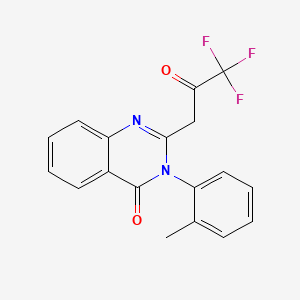
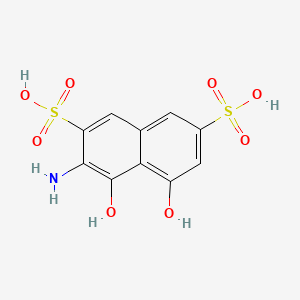
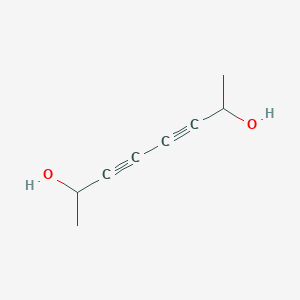
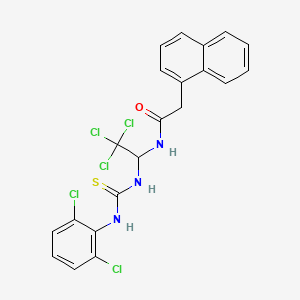
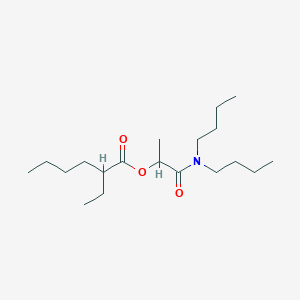

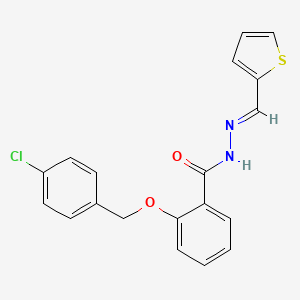
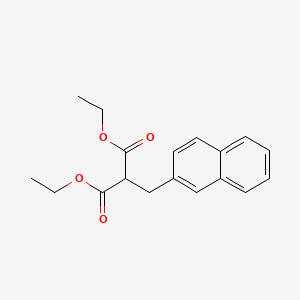

![3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081668.png)
![Ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081672.png)
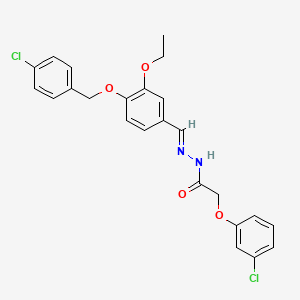
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)
